
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is an organic compound characterized by a nitro group, a phenyl group, and a pyridin-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol typically involves the condensation of 4-nitropyridine-2-amine with benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions within biological systems, while the phenyl and pyridin-1-ol moieties may facilitate binding to target proteins.
Comparación Con Compuestos Similares
4-Nitro-2-(phenylimino)pyridine: Lacks the hydroxyl group present in (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol.
2-(Phenylimino)pyridin-1-ol: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
4-Nitro-2-(phenylamino)pyridine: Contains an amino group instead of the imino group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylimino group attached to a pyridin-1-ol structure. This combination of functional groups imparts distinct chemical properties and potential for diverse applications in various fields.
Propiedades
Número CAS |
75291-49-5 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-hydroxy-4-nitro-N-phenylpyridin-2-imine |
InChI |
InChI=1S/C11H9N3O3/c15-13-7-6-10(14(16)17)8-11(13)12-9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
HHYDXEINUGEYHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C=C(C=CN2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


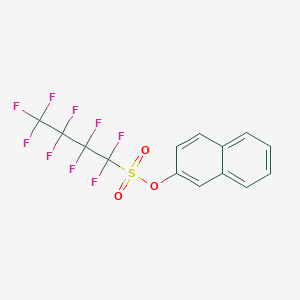
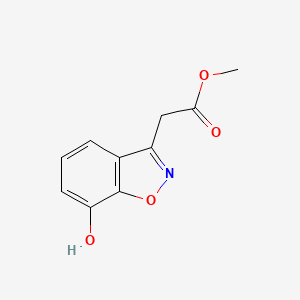



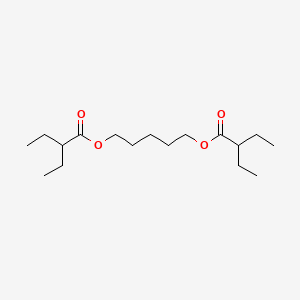
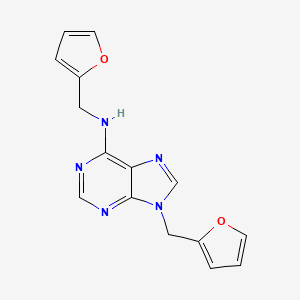

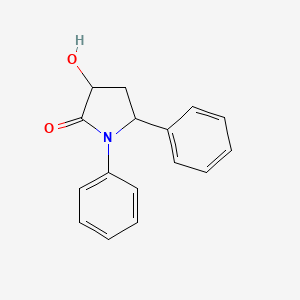
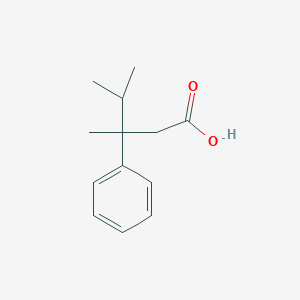
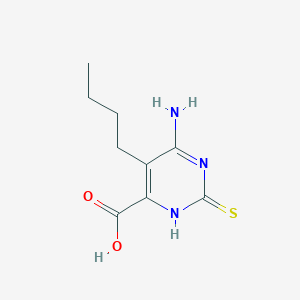

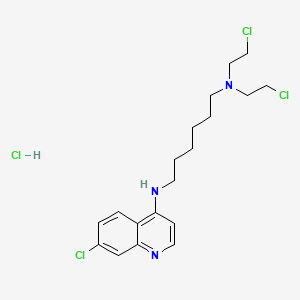
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
